molecular formula C20H20N2O5 B4551654 2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-6-YL 2-(2-NITROPHENOXY)ACETATE

2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-6-YL 2-(2-NITROPHENOXY)ACETATE

Cat. No.: B4551654
M. Wt: 368.4 g/mol
InChI Key: YCEJBAUTEBOUMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 2-(2-nitrophenoxy)acetate is a complex organic compound that belongs to the class of dihydroquinolines. Dihydroquinolines and their derivatives are known for their extensive array of pharmacological properties, including antibacterial, antidiabetic, antimalarial, and anti-inflammatory activities

Preparation Methods

The synthesis of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 2-(2-nitrophenoxy)acetate involves several steps. One of the classical methods for synthesizing dihydroquinolines is the Skraup synthesis, which involves the condensation of aniline with glycerol and nitroethane in the presence of concentrated sulfuric acid . this method requires harsh reaction conditions and has a low yield.

An alternative method involves the heterogeneous catalytic condensation of aniline with acetone using metal-modified 12-tungstophosphoric acid supported on γ-Al2O3 as a catalyst . This method is more efficient and environmentally friendly, providing higher yields and milder reaction conditions.

Chemical Reactions Analysis

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 2-(2-nitrophenoxy)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfuric acid, hydrogen peroxide, and sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives, while reduction reactions can produce amine derivatives.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. Additionally, it is used as an industrial antioxidant in rubber technologies and in preserving animal nutriments and vegetable oils .

Mechanism of Action

The mechanism of action of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 2-(2-nitrophenoxy)acetate involves its interaction with various molecular targets and pathways. For instance, dihydroquinolines are known to inhibit lipid peroxidation and act as progesterone agonists and antagonists . The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used.

Comparison with Similar Compounds

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 2-(2-nitrophenoxy)acetate can be compared with other similar compounds such as 2,2,4-trimethyl-1,2-dihydroquinoline and its derivatives. These compounds share similar pharmacological properties and applications but differ in their specific chemical structures and reactivity . For example, 2,2,4-trimethyl-1,2-dihydroquinoline is also an effective industrial antioxidant and has similar applications in rubber technologies .

Similar Compounds

Properties

IUPAC Name

(2,2,4-trimethyl-1H-quinolin-6-yl) 2-(2-nitrophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-13-11-20(2,3)21-16-9-8-14(10-15(13)16)27-19(23)12-26-18-7-5-4-6-17(18)22(24)25/h4-11,21H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEJBAUTEBOUMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)OC(=O)COC3=CC=CC=C3[N+](=O)[O-])(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-6-YL 2-(2-NITROPHENOXY)ACETATE
Reactant of Route 2
Reactant of Route 2
2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-6-YL 2-(2-NITROPHENOXY)ACETATE
Reactant of Route 3
Reactant of Route 3
2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-6-YL 2-(2-NITROPHENOXY)ACETATE
Reactant of Route 4
Reactant of Route 4
2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-6-YL 2-(2-NITROPHENOXY)ACETATE
Reactant of Route 5
Reactant of Route 5
2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-6-YL 2-(2-NITROPHENOXY)ACETATE
Reactant of Route 6
Reactant of Route 6
2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-6-YL 2-(2-NITROPHENOXY)ACETATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.